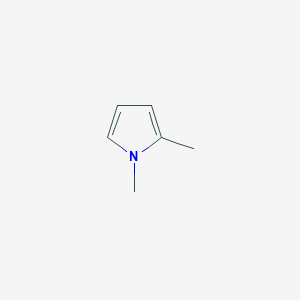

1,2-Dimethylpyrrole

Description

Significance of Pyrrole (B145914) Scaffolds in Organic and Medicinal Chemistry

The pyrrole ring, a five-membered aromatic heterocycle, is a foundational structure in a vast array of natural products and synthetic molecules. mdpi.comeurekaselect.com Its unique electronic properties and ability to engage in various chemical transformations make it a "privileged scaffold" in medicinal chemistry. mdpi.com Pyrrole-containing compounds exhibit a wide spectrum of biological activities, including antibacterial, antifungal, antiviral, anticancer, anti-inflammatory, and antioxidant properties. alliedacademies.orgresearchgate.net

The significance of the pyrrole framework is underscored by its presence in vital biological molecules such as heme, chlorophyll, and various alkaloids. thieme-connect.combhu.ac.in In pharmaceuticals, the pyrrole nucleus is a core component of numerous marketed drugs, including notable agents for treating cancer, infections, and neurological disorders. rsc.org The versatility of the pyrrole ring allows chemists to synthesize large libraries of compounds by introducing different functional groups, leading to the discovery of new therapeutic agents. eurekaselect.comrsc.org For instance, pyrrole derivatives are key intermediates in the synthesis of agrochemicals, dyes, and advanced materials like conductive polymers. alliedacademies.orgontosight.ai

Research Trajectories of Substituted Pyrrole Derivatives

The synthesis of substituted pyrroles has been a central theme in organic chemistry for over a century, with several classical methods forming the bedrock of this field. mdpi.com Foundational reactions like the Paal-Knorr, Knorr, and Hantzsch syntheses have been instrumental in accessing a wide variety of pyrrole derivatives. mdpi.compharmaguideline.comwikipedia.org

Paal-Knorr Synthesis: This method involves the condensation of a 1,4-dicarbonyl compound with ammonia (B1221849) or a primary amine, typically under neutral or weakly acidic conditions, to form a substituted pyrrole. wikipedia.orgorganic-chemistry.org It is valued for its simplicity and generally high yields. rgmcet.edu.in

Knorr Pyrrole Synthesis: A widely utilized method that involves the reaction of an α-amino-ketone with a compound containing an activated methylene (B1212753) group (like a β-ketoester). wikipedia.orgmbbcollege.in

Hantzsch Pyrrole Synthesis: This reaction combines a β-ketoester, an α-haloketone, and ammonia or a primary amine to produce substituted pyrroles. thieme-connect.comwikipedia.org

Early research focused on establishing these fundamental routes. However, modern research trajectories have shifted towards developing more efficient, sustainable, and versatile methodologies. rgmcet.edu.in Recent advancements include:

Green Chemistry Approaches: The use of environmentally benign catalysts and solvents, such as water, and microwave-assisted reactions to reduce reaction times and improve yields. rgmcet.edu.inbeilstein-journals.org

Solid-Phase Synthesis: The adaptation of classical methods like the Hantzsch synthesis to solid supports, facilitating the creation of pyrrole libraries for high-throughput screening. nih.gov

Flow Chemistry: Continuous flow systems for pyrrole synthesis offer advantages in terms of safety, scalability, and purification. wikipedia.org

Photochemical and Electrochemical Methods: These modern techniques provide novel pathways for constructing substituted pyrroles from diverse precursors under mild conditions. rsc.org

Multi-Component Reactions: One-pot reactions that combine multiple starting materials to build complex pyrrole structures efficiently, minimizing waste and intermediate isolation steps. ntu.edu.sg

This evolution reflects a broader trend in organic synthesis towards methodologies that are not only effective but also economically and environmentally sustainable. ntu.edu.sg

Contextualization of 1,2-Dimethylpyrrole within Advanced Pyrrole Research

This compound, an N-methylated and C-substituted pyrrole derivative, is a specific example of the compounds accessible through the evolving synthetic strategies. Its structure, featuring methyl groups at both the nitrogen and an adjacent carbon, makes it a valuable building block and research compound.

The N-methylation of pyrroles is a significant area of study. While traditional methods often use hazardous reagents like methyl halides or dimethyl sulfate, greener alternatives using dimethyl carbonate (DMC) have been developed. acs.orggoogle.com These methods provide efficient N-methylation of various pyrrole derivatives, including those with electron-withdrawing groups. acs.org The synthesis of N-methylpyrrole itself can be achieved through the reaction of pyrrole with a methylating agent or by constructing the ring from precursors like succinaldehyde (B1195056) and methylamine. google.comchemicalbook.com

This compound serves as an intermediate in the synthesis of more complex molecules and materials. For instance, substituted pyrroles, including dimethylpyrroles, are used in the production of conductive polymers and have applications in materials science and organic electronics. nih.govchemimpex.com Research has also shown that specific dimethylpyrrole derivatives can influence biological processes, such as enhancing monoclonal antibody production in cell cultures. nih.gov The compound 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide (B126) (MPPB) was found to improve antibody production, and subsequent studies identified the 2,5-dimethylpyrrole fragment as the key effective chemical structure. nih.gov

The physical and chemical properties of this compound are well-documented, providing a basis for its use in further research.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| IUPAC Name | 1,2-dimethyl-1H-pyrrole | nih.gov |

| CAS Number | 600-29-3 | nih.gov |

| Molecular Formula | C₆H₉N | nih.gov |

| Molecular Weight | 95.14 g/mol | nih.gov |

| Boiling Point | ~90-95°C | ontosight.ai |

| Exact Mass | 95.0735 g/mol | nih.gov |

Table 2: Selected Reactions for Pyrrole Synthesis

| Reaction Name | Reactants | Product Type | Key Features |

|---|---|---|---|

| Paal-Knorr Synthesis | 1,4-Dicarbonyl compound, Primary amine/Ammonia | Substituted Pyrrole | Simple, high yields, can be acid-catalyzed. organic-chemistry.orgrgmcet.edu.in |

| Knorr Synthesis | α-Amino-ketone, β-Ketoester | Substituted Pyrrole | Widely used for polysubstituted pyrroles. wikipedia.org |

| Hantzsch Synthesis | α-Haloketone, β-Ketoester, Primary amine/Ammonia | Substituted Pyrrole | Three-component reaction, adaptable to solid-phase. wikipedia.orgnih.gov |

| Clauson-Kaas Synthesis | 2,5-Dimethoxytetrahydrofuran, Primary amine | N-Substituted Pyrrole | Effective for N-aryl and N-alkyl pyrroles. beilstein-journals.org |

Structure

3D Structure

Properties

IUPAC Name |

1,2-dimethylpyrrole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N/c1-6-4-3-5-7(6)2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNFLFHZJXXFDRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CN1C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40396954 | |

| Record name | 1,2-dimethylpyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40396954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

95.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

600-29-3 | |

| Record name | 1,2-dimethylpyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40396954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 1,2 Dimethylpyrrole and Its Structural Analogs

Strategies for Direct N-Alkylation and C-Methylation of Pyrrole (B145914) Ring Systems

The direct methylation of the pyrrole ring is a fundamental approach to synthesizing 1,2-dimethylpyrrole. This involves the sequential or controlled introduction of methyl groups onto both the nitrogen and a carbon atom of the pyrrole heterocycle. The pyrrolyl anion is an ambident nucleophile, meaning it can react at either the nitrogen or the carbon atoms, and the outcome is highly dependent on the reaction conditions.

The regioselectivity of alkylation (N- vs. C-methylation) is strongly influenced by the nature of the cation and the solvent used. wikipedia.orgcdnsciencepub.com When pyrrole is deprotonated by a base, it forms a pyrrolyl salt. With ionic nitrogen-metal bonds, such as those with lithium, sodium, or potassium, in solvating solvents, the reaction with an electrophile like methyl iodide favors N-alkylation. wikipedia.org Conversely, using nitrophilic metals like magnesium (in the form of a Grignard reagent, pyrrolylmagnesium bromide) leads to a higher degree of coordination with the nitrogen atom, directing the alkylation primarily to the carbon positions, especially C2. wikipedia.orgcdnsciencepub.com For instance, the reaction of pyrrolylmagnesium bromide with methyl iodide in ethyl ether or tetrahydrofuran (B95107) (THF) results almost exclusively in C-methylation. cdnsciencepub.com In contrast, conducting the same reaction in a strongly coordinating solvent like hexamethylphosphoramide (B148902) (HMPA) leads to only N-methylation. cdnsciencepub.com

More advanced methods utilize transition-metal catalysis for direct C-H methylation. An iridium-catalyzed methylation using methanol (B129727) as a renewable C1 source has been developed for pyrroles. rsc.org This method, operating through a "borrowing hydrogen" or "hydrogen autotransfer" mechanism, can introduce methyl groups at both the α (C2/C5) and β (C3/C4) positions. rsc.org Similarly, ruthenium(II)-catalyzed C-H methylation of pyrroles has been achieved using a directing group strategy, where a pyridyl group attached to the pyrrole nitrogen directs methylation to a specific carbon atom. rsc.org

Multicomponent Reactions (MCRs) in this compound Synthesis

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all reactants, offer an efficient pathway to complex molecules. While the classical Paal-Knorr synthesis is a two-component reaction, variations and other synthetic routes can be designed to proceed in a multicomponent fashion for the synthesis of substituted pyrroles.

For example, pyrroles with multiple substituents can be synthesized from the reaction of münchnones and alkynes. wikipedia.org This process involves a 1,3-dipolar cycloaddition followed by a retro-Diels-Alder reaction that releases carbon dioxide. wikipedia.org Another notable MCR is the Hantzsch pyrrole synthesis, which involves the reaction of α-chloromethyl ketones with β-ketoesters and ammonia (B1221849) (or an amine) to assemble the pyrrole ring. uomustansiriyah.edu.iq By substituting ammonia with methylamine, this method can be adapted to produce N-methylated pyrroles.

Catalytic Approaches to Pyrrole Ring Formation with N-Substituents

The most direct and widely used method for synthesizing N-substituted pyrroles, including this compound, is the Paal-Knorr synthesis. rgmcet.edu.in This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine. organic-chemistry.org To produce this compound, 3-methyl-2,5-hexanedione would be reacted with methylamine. Alternatively, and more commonly for this specific compound, 2,5-hexanedione (B30556) (acetonylacetone) is reacted with methylamine.

The reaction mechanism, elucidated by V. Amarnath et al., involves the initial attack of the amine on a protonated carbonyl group to form a hemiaminal. wikipedia.orgorganic-chemistry.org A subsequent attack on the second carbonyl group forms a cyclic 2,5-dihydroxytetrahydropyrrole derivative, which then undergoes dehydration to yield the aromatic pyrrole ring. wikipedia.org

The efficiency of the Paal-Knorr synthesis can be significantly enhanced by various catalysts. While the reaction can proceed under neutral or weakly acidic conditions, the addition of a weak acid like acetic acid can accelerate the process. organic-chemistry.org Numerous modern catalysts have been developed to improve yields, reduce reaction times, and allow for milder conditions.

Table 1: Catalysts for Paal-Knorr Synthesis of N-Substituted Pyrroles

| Catalyst | Reactants | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| CATAPAL 200 (Alumina) | Acetonylacetone, Primary Amines | 60 °C, 45 min, solvent-free | 68–97 | mdpi.com |

| MgI₂ | 1,4-Diketones, Amino Acid Esters | Mild, solvent-free | Good | sioc-journal.cn |

| Silica (B1680970) Sulfuric Acid | Diketones, Amines | Room Temp, solvent-free | High | rgmcet.edu.in |

These catalytic systems often function as Lewis or Brønsted acids, facilitating the condensation and dehydration steps of the mechanism. rgmcet.edu.inmdpi.com

Regioselective Functionalization of Pre-formed this compound

Once this compound is synthesized, its remaining C-H bonds at the C3, C4, and C5 positions can be selectively functionalized to introduce further complexity. The existing methyl groups on the ring influence the regioselectivity of subsequent reactions. Electrophilic substitution is a common pathway for functionalizing pyrrole rings. The electron-rich nature of the pyrrole ring makes it susceptible to attack by electrophiles. The precise position of substitution on the this compound ring will depend on the steric and electronic effects of the existing methyl groups and the nature of the electrophile and reaction conditions.

Modern synthetic methods, particularly transition metal-catalyzed C-H activation, offer powerful tools for the regioselective functionalization of heterocycles. For instance, palladium-catalyzed C-H alkylation of pyrroles has been reported using reagents like methylboronic acid. rsc.org These methods often employ a directing group to achieve high regioselectivity, allowing for the targeted modification of a specific C-H bond while leaving others intact. rsc.org

Green Chemistry Principles in the Synthesis of this compound Derivatives

The principles of green chemistry aim to make chemical processes more environmentally benign. These principles have been increasingly applied to the synthesis of pyrroles. Key strategies include the use of eco-friendly solvents, solvent-free conditions, and the development of reusable catalysts.

Water has been successfully employed as a solvent and catalyst for the Paal-Knorr synthesis of N-substituted 2,5-dimethylpyrroles. tandfonline.com Reactions of 2,5-hexanedione with various primary amines in water at 100 °C proceed rapidly to give the desired pyrroles in high yields, avoiding the use of volatile organic solvents. tandfonline.com

Solvent-free, or solid-state, reactions provide another green alternative. The Paal-Knorr reaction has been effectively performed under solvent-free conditions using various catalysts, including reusable heterogeneous catalysts like silica sulfuric acid and certain aluminas. rgmcet.edu.inmdpi.com These methods simplify workup procedures, reduce waste, and often allow for the catalyst to be recovered and reused over multiple cycles, enhancing the sustainability of the process. mdpi.com The use of methanol, a bio-renewable resource, as a methylating agent in iridium-catalyzed reactions also represents a step towards greener synthetic routes. rsc.org

Table 2: Comparison of Green Synthesis Methods for N-Substituted Pyrroles

| Method | Key Green Principle | Conditions | Advantages | Reference |

|---|---|---|---|---|

| Paal-Knorr in Water | Use of benign solvent | 2,5-Hexanedione, amine, H₂O, 100 °C | Environmentally friendly, high yields, short reaction times | tandfonline.com |

| Solvent-free Paal-Knorr | Atom economy, waste reduction | Diketone, amine, catalyst (e.g., CATAPAL 200), 60 °C | No organic solvent, simple workup, catalyst reusability | mdpi.com |

Mechanistic Investigations of 1,2 Dimethylpyrrole Reactivity

Electrophilic Aromatic Substitution Reaction Pathways

The pyrrole (B145914) ring is inherently electron-rich, making it highly susceptible to electrophilic aromatic substitution, generally favoring attack at the α-positions (C-2 and C-5) due to superior resonance stabilization of the resulting carbocation intermediate (the sigma complex). quora.comslideshare.net In 1,2-dimethylpyrrole, the presence of methyl groups at the N-1 and C-2 positions introduces specific electronic and steric influences on this general reactivity pattern. The methyl groups are electron-donating, further activating the ring towards electrophilic attack.

Electrophilic substitution on this compound preferentially occurs at the vacant C-5 position, which is the other α-position. Anodic oxidation of this compound in the presence of sodium cyanide, for instance, results in cyanation exclusively at the C-5 position. acs.org Mechanistic studies involving deuterium (B1214612) labeling have shown that this reaction proceeds via the attack of a cyanide nucleophile on the anodically generated cation radical of the pyrrole, rather than through deprotonation of the 2-methyl group. acs.org

Other classic electrophilic substitution reactions, though not always documented specifically for the 1,2-isomer, provide insight into the expected reactivity. The Vilsmeier-Haack reaction, which installs a formyl group onto electron-rich aromatic rings, is a powerful tool for functionalizing pyrroles. chemtube3d.comorganic-chemistry.orgwikipedia.org On N-substituted 2,5-dimethylpyrroles, this reaction proceeds at the β-position (C-3), yielding the corresponding 3-carbaldehyde. ucl.ac.uk Similarly, Friedel-Crafts acylation, such as the benzoylation of 1,2-diphenyl-5-methylpyrrole, has been shown to occur at the available β-positions. acs.org The Mannich reaction, another key electrophilic substitution, is also a common method for functionalizing the pyrrole nucleus. acs.orgnumberanalytics.comresearchgate.net

Table 1: Regioselectivity in Electrophilic Aromatic Substitution of Dimethylpyrroles

| Reaction | Pyrrole Derivative | Reagents | Position of Attack | Reference |

|---|---|---|---|---|

| Anodic Cyanation | This compound | NaCN, Anodic Oxidation | C-5 | acs.org |

| Vilsmeier-Haack | N-substituted 2,5-Dimethylpyrroles | POCl₃, DMF | C-3 | ucl.ac.uk |

| Friedel-Crafts Benzoylation | 1,2-Diphenyl-5-methylpyrrole | Benzoyl Chloride, SnCl₄ | C-4 | acs.org |

Nucleophilic Addition and Substitution Mechanisms

The reactivity of this compound towards nucleophiles is typically observed under conditions where the pyrrole ring is activated, for example, after oxidation or deprotonation. The anodic oxidation of this compound generates a cation radical intermediate that is susceptible to nucleophilic attack. acs.org In the presence of cyanide ions, the nucleophile attacks this cation radical, leading to the substitution product. acs.org

The deprotonated form of pyrrole, the pyrrolide anion, is an ambident nucleophile. Studies on the reaction of the 2,5-dimethylpyrrolide anion with 1,3,5-trinitrobenzene (B165232) (TNB) in DMSO show that it can react through either the nitrogen atom or the carbon atoms of the ring, forming N-bonded and C-bonded σ-complexes, respectively. cdnsciencepub.com This highlights the dual nucleophilic character of the pyrrolide system, where the site of attack can be influenced by reaction conditions and the nature of the electrophile.

Furthermore, nucleophilic attack is a key step in the deprotection of pyrrole-protected primary amines. This process can be initiated by the protonation of the pyrrole ring, which activates it towards nucleophilic addition by reagents like hydroxylamine (B1172632). nih.gov

Oxidative and Reductive Transformation Studies

This compound can undergo both oxidative and reductive transformations, leading to a variety of products depending on the reagents and conditions employed.

Oxidative Transformations The oxidation of pyrroles can be complex, often leading to dearomatization, polymerization, or the formation of functionalized products like pyrrolinones. researchgate.net The electrochemical (anodic) oxidation of this compound in the presence of a nucleophile leads to substitution, as discussed above. acs.org Studies on the closely related 1,2,5-trimethylpyrrole (B147585) show that one-electron oxidation, either electrochemically or through radiolysis, forms a radical cation. researchgate.net This radical cation is unstable and undergoes rapid dimerization. researchgate.net The autoxidation of 1,2,5-trimethylpyrrole in oxygenated solutions is initiated by the reaction of the pyrrole with molecular oxygen. researchgate.net In chemoenzymatic systems, the enzyme dehaloperoxidase-hemoglobin catalyzes the H₂O₂-dependent oxidation of various pyrroles, including 2,5-dimethylpyrrole, to form pyrrolin-2-one products. nih.gov

Reductive Transformations The pyrrole ring can be reduced to the corresponding pyrrolidine. The catalytic hydrogenation of this compound over a suitable catalyst yields 1,2-dimethylpyrrolidine. This transformation represents a complete saturation of the heterocyclic ring. Another approach involves the reduction of substituted 1,4-dicarbonyl compounds, which cyclize to form pyrroles in a process that can be catalyzed by metals like Raney nickel.

Table 2: Summary of Oxidative and Reductive Reactions

| Transformation | Pyrrole Derivative | Reagents/Conditions | Product Type | Reference |

|---|---|---|---|---|

| Anodic Oxidation | This compound | Electrochemical cell, NaCN | C-5 Cyanated Pyrrole | acs.org |

| Chemical/Electrochemical Oxidation | 1,2,5-Trimethylpyrrole | Radiolysis / Cyclic Voltammetry | Dimerized Pyrrole | researchgate.net |

| Enzymatic Oxidation | 2,5-Dimethylpyrrole | Dehaloperoxidase, H₂O₂ | Pyrrolin-2-one | nih.gov |

| Catalytic Hydrogenation | This compound | Hydrogen, Catalyst | 1,2-Dimethylpyrrolidine |

Pericyclic Reactions and Cycloaddition Chemistry

Pyrroles can theoretically act as dienes in [4+2] cycloaddition reactions, such as the Diels-Alder reaction. However, their aromatic character means they are less reactive than non-aromatic dienes, and the resulting 7-azabicyclo[2.2.1]hepta-2,5-diene adducts are often thermally unstable. nih.gov

Research into the reactivity of 1,2,5-trimethylpyrrole, a close analogue of this compound, in Diels-Alder reactions with N-arylmaleimides found that no cycloadducts were formed under the tested conditions. nih.gov This suggests a low propensity for 1,2-disubstituted pyrroles to participate as dienes in such cycloadditions, likely due to a combination of aromatic stabilization and steric hindrance.

In contrast, the isomeric 2,5-dimethylpyrrole, where the methyl groups are at the termini of the diene system, does participate in cycloaddition reactions. It reacts with electrophilic phosphinyl nitrosoalkenes via a hetero-Diels-Alder pathway to afford bicyclic 1,2-oxazines. bohrium.com The reaction of 2,5-dimethylpyrrole with dimethyl acetylenedicarboxylate (B1228247) (DMAD) requires high pressure (15 kbar) to proceed, yielding Michael-type adducts rather than the formal [4+2] cycloadduct. clockss.org Density functional theory (DFT) calculations on the metal-mediated addition of dimethyl fumarate (B1241708) to 2,5-dimethylpyrrole indicate a concerted cycloaddition pathway is feasible. nih.gov

Metal-Mediated and Organocatalytic Reactivity of this compound

Metal and organocatalysts play a crucial role both in the synthesis of the this compound scaffold and in its subsequent functionalization.

The Paal-Knorr synthesis, the condensation of a 1,4-dicarbonyl compound with a primary amine, is the most common method for preparing N-substituted pyrroles and can be facilitated by a wide range of catalysts. wikipedia.org Organocatalysts such as saccharin, rsc.org various Brønsted acids, organic-chemistry.org and N-halo-sulfonamides ajol.info have been shown to be effective for the synthesis of N-substituted 2,5-dimethylpyrroles. Metal-based catalysts, including various aluminas mdpi.com and iron complexes, rsc.org also efficiently promote this transformation.

Once formed, the dimethylpyrrole ring can be further functionalized using catalytic methods. A notable example is the enantioselective Friedel-Crafts alkylation of 2,5-dimethylpyrrole with isoindolinone derivatives, catalyzed by a chiral phosphoric acid. irb.hr This reaction proceeds at the β-position (C-3) and demonstrates that the NH group of the pyrrole plays a significant role in its nucleophilicity and interaction with the catalyst. irb.hr

Metal catalysts are also employed in transformations of the pyrrole ring. Catalytic hydrogenation using palladium on carbon or Raney nickel is used for the reduction of functional groups and the pyrrole ring itself.

Table 3: Catalytic Reactions Involving Dimethylpyrroles

| Reaction Type | Pyrrole Derivative | Catalyst | Key Outcome | Reference |

|---|---|---|---|---|

| Paal-Knorr Synthesis | N-Aryl-2,5-dimethylpyrroles | Saccharin (Organocatalyst) | Efficient pyrrole formation at room temp. | rsc.org |

| Paal-Knorr Synthesis | N-Aryl-2,5-dimethylpyrroles | Iron-Tetraphos (Metal catalyst) | Cascade synthesis from nitroarenes | rsc.org |

| Friedel-Crafts Alkylation | 2,5-Dimethylpyrrole | Chiral Phosphoric Acid (Organocatalyst) | Enantioselective C-3 alkylation | irb.hr |

| Reduction/Cyclization | 1-Aryl-2,5-dimethylpyrrole derivative | Pd/C, Raney Ni (Metal catalysts) | Synthesis from a nitrile precursor |

Spectroscopic Characterization Techniques and Advanced Analytical Approaches for 1,2 Dimethylpyrrole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by mapping the chemical environments of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

For 1,2-dimethylpyrrole, ¹H NMR spectroscopy reveals distinct signals for the three protons on the pyrrole (B145914) ring and the two different methyl groups. The N-methyl group (N-CH₃) typically appears as a singlet in the downfield region characteristic of methyl groups attached to a nitrogen atom. The C-methyl group (C₂-CH₃) also presents as a singlet, but at a chemical shift typical for a methyl group on an aromatic ring. The three protons on the pyrrole ring (H-3, H-4, and H-5) exhibit characteristic splitting patterns and chemical shifts due to their unique electronic environments and spin-spin coupling with each other.

¹³C NMR spectroscopy provides complementary information, showing distinct signals for each of the six carbon atoms in the molecule. nih.gov The chemical shifts of the ring carbons (C2, C3, C4, C5) confirm the aromatic nature of the pyrrole ring, while the signals for the N-methyl and C-methyl carbons appear in the aliphatic region of the spectrum. nih.govcdnsciencepub.com

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for this compound Data compiled from spectral databases and may vary slightly based on solvent and experimental conditions.

| ¹H NMR | ¹³C NMR | ||

| Assignment | Chemical Shift (δ, ppm) | Assignment | Chemical Shift (δ, ppm) |

| C₂-CH ₃ | ~2.1 | C ₂-CH₃ | ~12.5 |

| N-CH ₃ | ~3.4 | N-C H₃ | ~32.0 |

| H-5 | ~6.5 | C5 | ~105.0 |

| H-3 | ~5.9 | C3 | ~106.5 |

| H-4 | ~6.0 | C4 | ~117.5 |

| C2 | ~126.0 |

Source: PubChem CID 3826198 nih.gov

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elemental composition of a compound. In electron ionization (EI) mass spectrometry, this compound is ionized to produce a molecular ion ([M]⁺•), whose mass-to-charge ratio (m/z) corresponds to the molecule's nominal mass of 95 u. nih.govchemspider.com

The molecular ion is energetically unstable and undergoes fragmentation, breaking into smaller, characteristic charged fragments. The pattern of these fragments provides a "fingerprint" that aids in structural confirmation. A prominent peak is often observed at m/z 94, resulting from the loss of a single hydrogen atom ([M-H]⁺) to form a stable, even-electron ion. researchgate.net Another significant fragmentation pathway involves the loss of a methyl radical (•CH₃) from either the nitrogen or the C2 position, leading to a fragment ion at m/z 80 ([M-CH₃]⁺). researchgate.net This fragmentation pattern is characteristic of methylated pyrroles and helps to distinguish isomers. chemguide.co.uklibretexts.org

Table 2: Key Mass Spectrometry Fragments for this compound (EI-MS)

| m/z | Proposed Fragment Ion | Significance |

| 95 | [C₆H₉N]⁺• | Molecular Ion |

| 94 | [C₆H₈N]⁺ | Loss of a hydrogen radical |

| 80 | [C₅H₆N]⁺ | Loss of a methyl radical |

Source: ResearchGate, PubChem nih.govresearchgate.net

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of molecular bonds. These spectra are highly specific and useful for identifying the functional groups present in a molecule.

The IR spectrum of this compound is expected to show several characteristic absorption bands. These include C-H stretching vibrations from both the aromatic ring protons and the aliphatic methyl groups. Aromatic C-H stretches typically appear above 3000 cm⁻¹, while aliphatic C-H stretches are found just below 3000 cm⁻¹. The spectrum also features C=C and C-N stretching vibrations within the pyrrole ring, which occur in the fingerprint region (approximately 1600-1400 cm⁻¹). publish.csiro.au The absence of a broad N-H stretching band (typically around 3300-3500 cm⁻¹) is a key indicator that the nitrogen atom is substituted, consistent with the N-methyl structure of this compound. cdnsciencepub.com

Raman spectroscopy provides complementary data, as it is particularly sensitive to symmetric vibrations and non-polar bonds, which may be weak or absent in the IR spectrum.

Table 3: Expected Infrared Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Vibration Type |

| 3100 - 3000 | Aromatic C-H Stretch |

| 2980 - 2850 | Aliphatic C-H Stretch |

| ~1550 | Pyrrole Ring C=C Stretch |

| ~1450 | Pyrrole Ring Stretch |

| 1470 - 1430 | CH₃ Bending |

Source: General IR spectroscopy principles and data for substituted pyrroles. publish.csiro.au

Electronic Absorption (UV-Vis) and Fluorescence Spectroscopy for Electronic Structure Probing

Electronic absorption (UV-Vis) spectroscopy provides insight into the electronic structure of a molecule by measuring the absorption of light that excites electrons to higher energy orbitals. The pyrrole ring constitutes a chromophore that absorbs in the ultraviolet region. Simple pyrroles, including this compound, typically exhibit weak absorption bands corresponding to π→π* transitions within the aromatic system. For the closely related 2,5-dimethylpyrrole, a weak, broad absorption band is observed from 250 nm to longer wavelengths.

Simple pyrrole compounds are generally known to be non-fluorescent or exhibit very weak fluorescence. The energy absorbed during electronic excitation is rapidly dissipated through efficient non-radiative decay pathways, such as internal conversion and vibrational relaxation. Significant fluorescence is typically observed only when the pyrrole moiety is incorporated into a larger, more rigid, and complex fluorescent system, such as a BODIPY dye. acs.orgresearchgate.net Therefore, under standard conditions, this compound itself is not considered a fluorescent compound.

X-ray Crystallography for Solid-State Molecular Architecture Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a solid-state crystal lattice. However, since this compound is a liquid at room temperature, obtaining a single crystal of the pure compound for diffraction analysis is not feasible under standard conditions. nih.govthegoodscentscompany.com

To understand the precise bond lengths, bond angles, and planarity of the this compound unit in the solid state, researchers must study crystalline derivatives of the compound. For example, X-ray diffraction studies on various solid compounds incorporating substituted dimethylpyrrole rings have been performed. A study on N-substituted 3,4-dimethyl-1H-pyrrole-2,5-dione derivatives, which crystallize in a P2₁/c space group, confirms the planarity of the pyrrole ring and provides detailed geometric parameters. mdpi.com Similarly, crystal structures of metal clusters containing dimethylpyrrole ligands have been resolved, offering insights into how the ring coordinates to metal centers. acs.org These studies on derivatives serve as a proxy for understanding the fundamental geometry of the this compound scaffold.

Computational Chemistry and Quantum Mechanical Modeling of 1,2 Dimethylpyrrole

Density Functional Theory (DFT) Calculations for Ground State Geometries and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of computational chemistry used to investigate the electronic structure of many-body systems. For 1,2-dimethylpyrrole, DFT calculations, particularly using the B3LYP hybrid functional, have been instrumental in determining its ground state geometry and electronic properties.

DFT calculations reveal that this compound possesses a planar ring structure, a characteristic feature of aromatic pyrrole (B145914) derivatives. pageplace.dempg.deresearchgate.net The distribution of frontier molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a key aspect elucidated by DFT. In many pyrrole derivatives, the HOMO and LUMO are distributed across the entire molecule, indicating significant electronic delocalization. sci-hub.se This delocalization is fundamental to the compound's stability and reactivity.

The electronic structure of pyrrole-based compounds has been extensively studied, revealing that the π-electron system is crucial to their properties. mpg.deresearchgate.net DFT calculations on related dimethylpyrrole compounds, like 2,5-dimethylpyrrole, show that the HOMO is typically located on the pyrrole ring's carbon atoms, while the LUMO also spans the ring, influencing its reactivity towards electrophiles and its role in chemical reactions. sci-hub.se

Table 1: Calculated Adsorption Properties of Pyrrole Derivatives on Graphene

| Compound | Adsorption Distance (Å) | Adsorption Energy (kJ mol⁻¹) |

| 1,2,5-trimethylpyrrole (B147585) | 3.46 | -55.4 |

| 1-butyl-2,5-dimethylpyrrole | Not specified | -66.3 |

This table is based on data from a study on the adsorption of various organic molecules on graphene surfaces. mdpi.com

Ab Initio Methods for High-Accuracy Electronic Structure Determination

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, offer a higher level of accuracy for electronic structure calculations. wikipedia.org Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory are employed to obtain precise energies and molecular properties.

For pyrrole and its derivatives, ab initio calculations have provided benchmark data for understanding their electronic states and reaction pathways. For instance, multireference configuration interaction (MRCI) and complete active space second-order perturbation theory (CASPT2) have been used to study the excited states of pyrrole, revealing complex interactions between different electronic states that govern its photochemistry. researchgate.netresearchgate.net While these high-level calculations are computationally expensive, they are crucial for validating results from more approximate methods like DFT and for understanding phenomena where electron correlation is significant. aip.org

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Photochemistry

Time-Dependent Density Functional Theory (TD-DFT) is a powerful tool for investigating the excited states of molecules, providing insights into their absorption spectra and photochemical behavior. pnnl.govrsc.orguva.nl For pyrrole and its derivatives, TD-DFT calculations have been used to predict electronic transition energies and to understand the nature of these transitions. sci-hub.seaip.org

Studies on 2,5-dimethylpyrrole have shown that TD-DFT can model the photochemical activity of both optically dark (dissociative) and bright (π-π) states. aip.orgnih.govaip.org For example, TD-DFT calculations have successfully predicted the barrierless deactivation of the ¹B₂(ππ) state in pyrrole, while identifying a bound minimum for the same state in 2,5-dimethylpyrrole, explaining the differences in their REMPI (Resonance-Enhanced Multiphoton Ionization) spectra. aip.orgnih.govaip.org However, the accuracy of TD-DFT can be limited in cases involving Rydberg states or significant charge-transfer character, where more advanced methods may be required. aip.orgcnr.it

The photochemistry of pyrroles is of significant interest due to their presence in biological chromophores like porphyrins. aip.orgnih.govscience-softcon.de Understanding the excited state dynamics of simpler pyrroles like this compound provides a foundation for comprehending the behavior of these larger, more complex systems.

Molecular Dynamics Simulations for Conformational and Dynamic Behavior

Molecular dynamics (MD) simulations are employed to study the time-dependent behavior of molecules, including conformational changes and interactions with their environment. While specific MD simulation data for this compound is not extensively detailed in the provided context, the principles can be applied to understand its dynamic properties.

Quantitative Structure-Reactivity Relationship (QSRR) Studies

Quantitative Structure-Reactivity Relationship (QSRR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their reactivity. bg.ac.rsdntb.gov.ua These models often use descriptors derived from computational chemistry to predict the reactivity of new compounds.

For pyrrole derivatives, QSRR studies have been applied to predict various properties, including antioxidant activities and inhibitory effects on enzymes. nih.govresearchgate.net Descriptors used in these studies can include electronic properties (like HOMO and LUMO energies), steric parameters, and lipophilicity. nih.gov By developing robust QSRR models, it is possible to design new pyrrole derivatives with desired reactivity profiles for applications in medicinal chemistry and materials science. researchgate.netrsc.org

Thermodynamic Property Calculations and Reaction Energetics from Theoretical Methods

Theoretical methods are widely used to calculate the thermodynamic properties of molecules, such as enthalpies of formation, entropies, and Gibbs free energies. researchgate.netacs.orgosti.govnist.gov These calculations are crucial for predicting the feasibility and outcomes of chemical reactions.

For various methyl-substituted pyrroles, including dimethylpyrroles, experimental and computational studies have been conducted to determine their thermodynamic properties. researchgate.netosti.gov High-level ab initio methods, such as the G3(MP2)//B3LYP composite approach, have been used to calculate gas-phase enthalpies of formation with high accuracy. researchgate.net These theoretical values are often in excellent agreement with experimental data obtained from techniques like combustion calorimetry. researchgate.net

Reaction energetics, such as the activation barriers and reaction energies for processes involving pyrroles, have also been investigated using computational methods. isu.ruacs.orgacs.org For example, DFT calculations have been used to explore the mechanism of cycloaddition reactions involving 2,5-dimethylpyrrole. nih.gov These studies provide detailed insights into the transition states and intermediates of reactions, which is essential for understanding reaction mechanisms and selectivity.

Polymerization Science and Advanced Materials Applications of 1,2 Dimethylpyrrole Derivatives

Structure-Property Relationships in Pyrrole-Based Conducting Polymers

The relationship between the molecular architecture of a polymer and its resulting physical and chemical properties is fundamental in polymer science. numberanalytics.com In conducting polymers derived from pyrrole (B145914), the type and position of substituents on the pyrrole ring significantly influence the final properties of the material, such as electrical conductivity, stability, and processability. tandfonline.comtandfonline.com

The introduction of substituents onto the pyrrole ring can have several effects:

Steric Effects: Alkyl groups, such as the methyl groups in 1,2-dimethylpyrrole, can introduce steric hindrance between adjacent rings in the polymer chain. This can disrupt the planarity of the polymer backbone, which is crucial for effective π-orbital overlap and, consequently, high electrical conductivity. oup.com Low conductivities in some 1-alkylsubstituted polypyrroles have been attributed to these steric interactions. oup.com

Electronic Effects: Substituents can alter the electron density of the pyrrole ring, affecting the oxidation potential of the monomer and the electronic properties of the resulting polymer. Electron-donating groups can lower the polymerization potential.

Solubility: Attaching long alkyl chains to the nitrogen atom of the pyrrole ring can enhance the solubility of the resulting polymer in common organic solvents, which is a significant advantage for processing. oup.com

Studies on various substituted polypyrroles have shown a wide range of conductivities. tandfonline.com For instance, while highly ordered polypyrrole can exhibit high conductivity, the introduction of substituents often leads to a decrease. The conductivity of poly(1-hexyl-3,4-dimethylpyrrole) doped with FeCl₃ was found to be significantly lower than that of unsubstituted polypyrrole, a result attributed to the combination of steric effects from both the N-hexyl and C-methyl groups. oup.com The structure of the polymer backbone, particularly the presence of quinoid-like structures, is associated with the oxidized, more conductive form of polypyrrole. kpi.ua

Conductivity of Various Substituted Polypyrroles

This table summarizes the reported electrical conductivity values for different polypyrrole derivatives, illustrating the impact of substitution on this key property.

| Polymer | Dopant/Method | Conductivity (S cm⁻¹) | Reference |

|---|---|---|---|

| Polypyrrole | Varies | >100 | oup.com |

| Poly(1-methyl-3,4-dimethoxypyrrole) | Not specified | 10⁻² | oup.com |

| Poly(3,4-dimethoxypyrrole) | Not specified | 6 | oup.com |

| Poly(1-hexyl-2,5-pyrrolylene) | Chemical Oxidation | 1.2 × 10⁻⁶ | oup.com |

| Poly(1-hexyl-3,4-dimethylpyrrole) | FeCl₃ | 4.2 × 10⁻⁵ | oup.com |

| Poly-DMPP | Not specified | 1.1 × 10⁻⁵ | rsc.org |

Fabrication of Novel Polymeric Architectures and Composites

The versatility of pyrrole chemistry allows for the creation of complex polymeric structures and composites with tailored properties. This can be achieved by forming copolymers, blending with other materials, or using templates to guide polymerization. numberanalytics.com

Composites: Polypyrrole and its derivatives can be polymerized in the presence of other materials to form composites. This approach combines the conductive properties of the polypyrrole with the structural, mechanical, or functional properties of the host material. A common strategy involves the in situ polymerization of the pyrrole monomer within a matrix. For example, polypyrrole/cellulose (B213188) nanocomposites have been prepared by polymerizing pyrrole within a cellulose matrix, resulting in a conductive, paper-like material. rsc.orgrsc.org The resulting composite's conductivity can be significantly higher than that of pure polypyrrole. rsc.org

Novel Architectures: Template synthesis is a powerful method for controlling the structure of conducting polymers on a micro- or nanoscale. Metal-organic frameworks (MOFs) with defined nano-sized channels or layers can be used as hosts for polymerization. researchgate.net The oxidative polymerization of pyrrole has been performed within the nanoslits of a 2D layered MOF, resulting in a poly(pyrrole) that retains the 2D layered structure of the template. researchgate.net This templating approach offers a route to control the chain arrangement and dimensionality of the resulting polymer. researchgate.net

Furthermore, monomers containing two pyrrole units linked by a bridging group can be polymerized to create specific architectures. The electropolymerization of 1,10-ethylenebis[2,5-dimethylpyrrole] demonstrates that film formation can occur even when the primary 2 and 5 positions are blocked, with the nature of the bridging group influencing the final polymer characteristics. researchgate.net

Applications in Electronic Materials and Nanotechnology

The unique electronic properties of conducting polymers derived from this compound and related structures make them suitable for a variety of applications in electronics and nanotechnology. researchgate.net These materials can be incorporated into devices such as sensors, actuators, and electronic circuits. oup.commdpi.com

Electronic Materials: Conducting polymers are attractive for reconfigurable electronics, where device functionalities can be altered by electrical inputs. mdpi.com The ability to switch between different conductive states makes them candidates for use in logic circuits and memory devices. While specific applications for poly(this compound) are less documented, the broader class of polypyrroles is widely studied for these purposes. For instance, polypyrrole films can be used as the active layer in electrochemical sensors for the detection of various analytes. mdpi.com The polymer's conductivity changes upon interaction with the target molecule, providing a measurable signal.

Nanotechnology: In nanotechnology, polypyrrole-based materials are used to create functional nanostructures. uzh.ch

Nanosensors: Composites of polypyrrole derivatives and nanoparticles can create highly sensitive sensor platforms. An electrochemical sensor for melamine (B1676169) detection was developed using a glassy carbon electrode modified with a copolymer, gold nanoparticles, and methylene (B1212753) blue, demonstrating the potential of polymer-nanoparticle systems. mdpi.com

Nanocomposites for Enhanced Properties: The incorporation of polypyrrole into nanocomposites, such as those with cellulose, not only imparts conductivity but can also be used to tune surface properties like wettability. rsc.org This is relevant for applications in microfluidics and biocompatible materials.

Molecular-Scale Devices: At the ultimate level of miniaturization, molecules designed to function as motors or switches are a major goal of nanotechnology. google.com While not based on simple polypyrroles, the principles of designing functional molecular systems often involve photoactive or electroactive components similar to the building blocks of conducting polymers. google.com

Biological and Medicinal Chemistry Research on 1,2 Dimethylpyrrole Analogs

Structure-Activity Relationship (SAR) Studies for Pharmacological Potency

Structure-Activity Relationship (SAR) studies are crucial in medicinal chemistry for optimizing the pharmacological potency of lead compounds. For pyrrole (B145914) derivatives, these studies have revealed key structural features that govern their biological activity.

Research has shown that the substitution pattern on the pyrrole ring significantly influences potency. For instance, in the development of HMG-CoA reductase inhibitors, it was discovered that 3- and 4-substituted pyrroles exhibited increased potency compared to the more classical 2- and 5-substituted pyrroles. rjptonline.org Similarly, in a series of N-aryl-2,5-dimethylpyrroles developed as antitubercular agents, SAR analysis indicated that bulky, aliphatic, and lipophilic substituents on the methyleneamine side chain at the C3 position of the pyrrole nucleus are fundamental for enhancing antimycobacterial activity. nbinno.com Specifically, derivatives bearing a cyclohexyl moiety showed a better biological profile than those with a benzyl (B1604629) group. nbinno.com

The nature of the substituent at the N1 position is also critical. In a series of 1-phenyl-5-(1H-pyrrol-1-yl)pyrazole-3-carboxamides designed as cannabinoid receptor ligands, compounds with a 2,5-dimethylpyrrole moiety at position 5 of the pyrazole (B372694) nucleus were generally more selective for the human cannabinoid receptor 1 (hCB1). nih.gov Further modifications, such as the introduction of a cyclohexyl group at the 3-carboxamide, shifted selectivity towards the hCB2 receptor. nih.gov

The electronic properties of the substituents also play a role. For pyrrole-based HIV-1 fusion inhibitors targeting the glycoprotein (B1211001) gp41, SAR studies have defined the necessary shape, charge, and hydrophobic contact surface required to fit into the target's hydrophobic pocket. iajps.com These studies have led to the optimization of lead compounds, resulting in derivatives with submicromolar activity. iajps.com

| Compound Series | Key Structural Feature | Impact on Pharmacological Potency | Target/Activity |

| Statins | Substitution at C3 and C4 | Increased potency | HMG-CoA Reductase Inhibition |

| N-Aryl-2,5-dimethylpyrroles | Bulky, lipophilic group at C3 | Improved activity | Antitubercular |

| 1-Phenyl-5-(1H-pyrrol-1-yl)pyrazoles | 2,5-dimethylpyrrole at C5 | Increased selectivity for hCB1 receptor | Cannabinoid Receptor Binding |

| Pyrrole-based inhibitors | Defined shape, charge, and hydrophobicity | Submicromolar activity | HIV-1 Fusion Inhibition |

Investigation of Antimicrobial and Antifungal Activities

Pyrrole derivatives, including those based on the 1,2-dimethylpyrrole scaffold, have demonstrated significant potential as antimicrobial and antifungal agents. iajps.commdpi.com

A study on novel pyrazoline-incorporated pyrrole derivatives, synthesized from 3-acetyl-2,4-dimethyl pyrrole, showed promising antibacterial activity against both Gram-positive (Bacillus subtilis, Staphylococcus aureus) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria. rjptonline.org Another investigation into fatty chain substituted 2,5-dimethyl pyrrole derivatives found them to be good antimicrobial agents against a panel of bacteria and the fungal strain Candida albicans. researchgate.netresearchgate.net

Chalcone-clubbed 2,4-dimethyl-1H-pyrrole-3-carboxamide derivatives have also been evaluated for their antimicrobial effects. researchgate.net One compound from this series, 2,2,2-trifluoroethyl 5-((E)-3-(3-fluoro-4-(trifluoromethyl)phenyl)-3-oxoprop-1-enyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate (9g), exhibited potent antibacterial activity against Bacillus subtilis and Staphylococcus aureus with IC50 values of 1.44 and 1.54 μg/mL, respectively. researchgate.net Furthermore, a series of heterocyclic hybrids based on 2,5-dimethylpyrrole scaffolds yielded twenty-one compounds with good antimicrobial activity, showing a Minimum Inhibitory Concentration (MIC) value of 1-4 μg/ml. ijpsonline.com

The antifungal activity of pyrrole derivatives has been noted against various strains. For example, some pyrroles containing a sulfonamide group showed fungicidal activity against Aspergillus ochraceus, Penicillium chrysogenum, Aspergillus flavus, and Candida albicans that was comparable to the commercial fungicide mycostatin. colab.ws

| Pyrrole Derivative Class | Tested Organisms | Observed Activity |

| Pyrazoline-incorporated pyrroles | B. subtilis, S. aureus, E. coli, P. aeruginosa | Promising antibacterial activity rjptonline.org |

| Fatty chain substituted 2,5-dimethyl pyrroles | S. aureus, B. subtilis, E. coli, K. pneumonia, C. albicans | Good antimicrobial agents researchgate.netresearchgate.net |

| Chalcone-clubbed 2,4-dimethylpyrroles | B. subtilis, S. aureus, C. albicans | Potent antibacterial and antifungal activity researchgate.net |

| 2,5-Dimethylpyrrole heterocyclic hybrids | M. tuberculosis H37Rv, various bacteria and fungi | Good antimicrobial and antitubercular activity (MIC 1-4 μg/ml) ijpsonline.com |

| Sulfonamide-containing pyrroles | A. ochraceus, P. chrysogenum, A. flavus, C. albicans | Fungicidal activity close to mycostatin colab.ws |

Anticancer and Anti-inflammatory Properties

The pyrrole nucleus is a key feature in several anticancer and anti-inflammatory agents. colab.wsontosight.ai Research into analogs of this compound has uncovered promising candidates in both therapeutic areas.

In the realm of anticancer research, various substituted pyrroles have shown significant cytotoxic activity. Two alkyl-3,4-bis(4-methoxyphenyl)pyrrole-2-carboxylates were identified as potent cytotoxic agents against the murine L1210 lymphoid leukemia cell line. nih.gov Pyrrolecarboxamide derivatives have also been reported to exhibit good antiproliferative activity with low cytotoxicity against target cells. colab.ws For example, a chalcone-clubbed 2,4-dimethylpyrrole (B27635) derivative demonstrated potent anticancer activity against MDA-MB-231 (breast cancer) and PC-3 (prostate cancer) cell lines, with GI50 values of 5.51 and 5.15 μg/mL, respectively. researchgate.net Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate (DMDP) has been investigated as a precursor for synthesizing compounds that inhibit tumor growth and have shown cytotoxicity against MCF-7 (breast), HeLa (cervical), and A549 (lung) cancer cell lines.

Regarding anti-inflammatory properties, 1H-pyrrole-2,5-dione derivatives are known for their wide range of pharmacological effects, including anti-inflammatory action. mdpi.com A study on new 3,4-dimethyl-1H-pyrrole-2,5-dione derivatives showed that all tested compounds significantly inhibited the proliferation of peripheral blood mononuclear cells (PBMCs) in anti-CD3-stimulated cultures, with the strongest effect observed for derivatives 2a–2d. mdpi.com The anti-inflammatory activity of some pyrrole derivatives is linked to their ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2. nih.gov

| Compound Class | Biological Property | Key Findings | Cell Line/Target |

| Alkyl-3,4-bis(4-methoxyphenyl)pyrrole-2-carboxylates | Anticancer | Potent cytotoxic agents. nih.gov | L1210 lymphoid leukemia nih.gov |

| Chalcone-clubbed 2,4-dimethylpyrroles | Anticancer | Potent activity with GI50 of 5.15 μg/mL. researchgate.net | PC-3 prostate cancer researchgate.net |

| Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate (DMDP) derivatives | Anticancer | Significant cytotoxicity with IC50 values from 10-30 µM. | MCF-7, HeLa, A549 |

| 3,4-dimethyl-1H-pyrrole-2,5-dione derivatives | Anti-inflammatory | Significant inhibition of PBMC proliferation. mdpi.com | Human PBMCs mdpi.com |

| Pyrrolo[3,4-c]pyrrole-1,3(2H,5H)-diones | Anti-inflammatory | Dual inhibition of COX/15-LOX enzymes. nih.gov | COX-2, 15-LOX nih.gov |

Enzyme Inhibition and Receptor Binding Studies

The pharmacological effects of this compound analogs are often mediated through their interaction with specific enzymes and receptors.

Several studies have identified dimethylpyrrole derivatives as potent enzyme inhibitors. A series of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N'-(2-(substituted)acetyl)benzohydrazides were found to exhibit appreciable inhibitory action against both dihydrofolate reductase (DHFR) and enoyl ACP reductase, two crucial enzymes in bacterial metabolic pathways. mdpi.com Benzene-1,3-dicarboxylic acid 2,5-dimethylpyrrole derivatives have been identified as multiple inhibitors of bacterial Mur ligase enzymes (MurC-MurF), which are essential for peptidoglycan biosynthesis. researchgate.net Furthermore, certain pyrrole derivatives act as inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key targets in anti-inflammatory drug discovery. nih.gov

In terms of receptor binding, substituted 1-aryl-5-(1H-pyrrol-1-yl)-1H-pyrazole-3-carboxamides containing a 2,5-dimethylpyrrole moiety have been synthesized and evaluated for their affinity to cannabinoid receptors. nih.gov These studies revealed that specific substitutions could modulate affinity and selectivity for CB1 and CB2 receptors. nih.gov For example, compound 30, a potent hCB1 ligand (Ki = 5.6 nM), was found to be an inverse agonist. nih.gov Another class of compounds, 2,4-dicarboxy-pyrroles, were identified as selective non-competitive antagonists of the metabotropic glutamate (B1630785) receptor 1 (mGluR1). researchgate.net

| Compound Class | Target | Type of Interaction | Key Finding |

| 4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzohydrazides | DHFR & Enoyl ACP Reductase | Enzyme Inhibition | Dual inhibitors with antibacterial properties. mdpi.com |

| Benzene-1,3-dicarboxylic acid 2,5-dimethylpyrroles | Mur Ligases (MurC-MurF) | Enzyme Inhibition | Multiple inhibitors of bacterial cell wall synthesis enzymes. researchgate.net |

| 1-Aryl-5-(2,5-dimethylpyrrol-1-yl)pyrazoles | Cannabinoid Receptors (CB1/CB2) | Receptor Binding | Selective ligands, with some acting as inverse agonists. nih.gov |

| 2,4-Dicarboxy-pyrroles | mGluR1 | Receptor Binding | Selective non-competitive antagonists. researchgate.net |

| Alkyl-3,4-bis(4-methoxyphenyl)pyrrole-2-carboxylates | DNA polymerase alpha, IMP dehydrogenase | Enzyme Inhibition | Preferential inhibition of de novo purine (B94841) biosynthesis. nih.gov |

Mechanistic Pathways of Biological Action

Understanding the mechanistic pathways through which this compound analogs exert their effects is vital for their development as therapeutic agents.

The antimicrobial action of some dimethylpyrrole derivatives is attributed to the inhibition of essential bacterial enzymes. For instance, the dual inhibition of DHFR and enoyl ACP reductase disrupts folate biosynthesis and fatty acid synthesis, respectively, leading to bacterial growth inhibition. mdpi.com Similarly, the inhibition of Mur ligases interferes with the construction of the bacterial cell wall, a mechanism that can lead to cell lysis. researchgate.net

In anticancer applications, the mechanism can be multifaceted. Alkyl-3,4-bis(4-methoxyphenyl)pyrrole-2-carboxylates were found to preferentially inhibit DNA synthesis by targeting de novo purine biosynthesis at the regulatory enzymes PRPP-amido transferase and IMP dehydrogenase. nih.gov These agents also suppressed DNA polymerase alpha and other key enzymes but did not appear to directly damage the DNA molecule itself. nih.gov

The anti-inflammatory effects of certain pyrrole derivatives are linked to the inhibition of pro-inflammatory enzymes like COX-2. nih.gov For 3,4-dimethyl-1H-pyrrole-2,5-dione derivatives, the mechanism involves the inhibition of pro-inflammatory cytokine production, such as IL-6 and TNF-α, in stimulated immune cells. mdpi.com

At a molecular level, the interaction of 2,5-hexanedione (B30556), a metabolite of n-hexane, with lysine (B10760008) residues in proteins forms 2,5-dimethylpyrrole adducts. researchgate.net These pyrrolated proteins can then undergo oxidation and cross-linking, which is implicated in the neurotoxicity associated with hexane (B92381) exposure. researchgate.net In cell culture studies, 4-(2,5-dimethyl-1H-pyrrol-1-yl) benzamide (B126) was found to improve monoclonal antibody production in Chinese hamster ovary (CHO) cells by suppressing cell growth and increasing intracellular ATP. plos.org The structure-activity relationship study pointed to the 2,5-dimethylpyrrole moiety as the most active chemical structure for this effect. plos.org

Role as a Building Block in Drug Discovery and Development

The 2,5-dimethylpyrrole core is a versatile and valuable building block in organic synthesis and drug discovery. iajps.comchemimpex.com Its structural and reactive properties allow for its incorporation into a wide range of more complex molecules with diverse biological activities. chemimpex.com

The Paal-Knorr synthesis, a classic reaction involving the condensation of a 1,4-dicarbonyl compound (like hexane-2,5-dione) with an amine, is a common method for creating the 2,5-dimethylpyrrole scaffold. smolecule.comucl.ac.uk This straightforward synthesis allows for the introduction of various substituents at the nitrogen atom, providing a library of N-substituted 2,5-dimethylpyrroles for screening and development. ucl.ac.uk

This scaffold serves as a crucial intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. chemimpex.comdatainsightsmarket.com For example, 2,4-dimethylpyrrole-3-carboxylic acid is a key intermediate in the preparation of receptor tyrosine kinase (RTK) inhibitors, which are important in cancer therapy. nbinno.com Pyrrole derivatives like 1-(4-Cyanophenyl)-2,5-dimethylpyrrole are used as building blocks for creating advanced materials such as organic semiconductors and dyes, as well as for developing new therapeutic agents. chemimpex.com

The utility of the dimethylpyrrole moiety is also evident in its use as a protective group in organic synthesis. The 2,5-dimethylpyrrole group can be used as an amino-protecting group that is stable under various conditions but can be removed selectively, facilitating complex oligosaccharide synthesis. acs.org This versatility underscores the importance of the dimethylpyrrole unit as a foundational element in the design and synthesis of new functional and bioactive molecules. datainsightsmarket.com

Antioxidative Activity Studies of N-Methylated Pyrroles

Pyrrole derivatives, including N-methylated analogs like this compound and 1,2,5-trimethylpyrrole (B147585), have been investigated for their antioxidant properties. ontosight.aiacs.org These compounds can act as free radical scavengers, mitigating oxidative stress which is implicated in numerous diseases. researchgate.netmdpi.com

The mechanism of antioxidant action for pyrrole derivatives often involves the donation of a hydrogen atom from the pyrrole ring to neutralize reactive oxygen species (ROS). researchgate.netoup.com Studies comparing various pyrrole derivatives have shown that the substitution pattern significantly affects antioxidant capacity. Alkyl-substituted pyrroles without free α-positions, such as 2,5-dimethylpyrrole, have been reported to exhibit higher antioxidative activity than those with free α-positions or those with oxygenated groups like acetylpyrroles. acs.orgresearchgate.net

A study on a series of 1-alkyl-pyrroles demonstrated a clear structure-activity relationship: as the size of the alkyl side chain increased, the free radical scavenging activity against DPPH and ABTS radicals decreased. oup.com This suggests that steric hindrance can impact the ability of the pyrrole to donate a hydrogen atom. oup.com Quantitative structure-activity relationship (QSAR) models have been developed to predict the radical scavenging activities of pyrrole derivatives, identifying molecular descriptors like bond length, HOMO energy, and polarizability as important factors. mdpi.com

Furthermore, some pyrrole diones with electron-donating substituents have been shown to effectively scavenge reactive oxygen species, with one study reporting a 40% reduction in lipid peroxidation for certain chloro-amino derivatives. vulcanchem.com These findings highlight the potential of N-methylated and other substituted pyrroles as effective antioxidants. researchgate.netscispace.com

| Compound/Class | Assay/Method | Key Finding |

| Alkyl-substituted pyrroles (e.g., 2,5-dimethylpyrrole) | General Antioxidant Activity | Higher activity compared to pyrroles with free α-positions or oxygenated groups. acs.orgresearchgate.net |

| 1-Alkyl-pyrroles | DPPH & ABTS scavenging | Antioxidant activity decreases as the size of the alkyl side chain increases. oup.com |

| Hydrazide-hydrazone pyrrole derivatives | DPPH & ABTS scavenging | A salicylaldehyde-condensed derivative (5b) was found to be the most potent antioxidant. researchgate.net |

| Naphtho[2,1-b]furan derivatives with 2,5-dimethylpyrrole | DPPH & Reducing Power | High percentage of inhibition, suggesting they are potent free radical scavengers. scispace.com |

| Pyrrole diones with electron-donating groups | Lipid Peroxidation | Reported a 40% reduction in lipid peroxidation. vulcanchem.com |

Advanced Applications of 1,2 Dimethylpyrrole in Specialized Synthetic Contexts

Role as an Amino-Protecting Group in Organic Synthesis

In the intricate field of organic synthesis, particularly in the assembly of complex molecules like peptides and modified nucleosides, the temporary masking of reactive functional groups is paramount. The 1,2-dimethylpyrrole group has been established as an effective protecting group for primary amines. This protection strategy is based on the well-known Paal-Knorr synthesis, where a primary amine is condensed with a 1,4-dicarbonyl compound, in this case, 2,5-hexanedione (B30556), to form the stable N-substituted 2,5-dimethylpyrrole derivative. rsc.orgnih.gov

The resulting 2,5-dimethylpyrrole adduct offers significant advantages. It is exceptionally stable against a wide range of reagents, including strong bases like butyllithium (B86547) (BuLi) and strong nucleophiles such as Grignard reagents (RMgHal). rsc.org This robustness allows for chemical modifications on other parts of the molecule without disturbing the protected amine. For instance, its stability under basic conditions was crucial for the synthesis of certain modified nucleosides where other common protecting groups failed. researchgate.net

Deprotection, the regeneration of the primary amine, can be achieved under specific conditions, ensuring the orthogonality of this protecting group. A common method involves treatment with hydroxylamine (B1172632) hydrochloride, which cleaves the pyrrole (B145914) ring. rsc.org More recently, the use of microwave irradiation has been shown to dramatically reduce reaction times for both the protection and deprotection steps. nih.gov For example, protection reactions that conventionally require over 24 hours of reflux can be completed much more rapidly with microwave assistance. nih.gov Furthermore, deprotection can be efficiently carried out using dilute hydrochloric acid in ethanol, a method that demonstrates orthogonality with other acid-sensitive (e.g., Boc) and base-labile (e.g., Fmoc, Cbz) amine protecting groups under different deprotection protocols. nih.gov

| Process | Reagents | Conditions | Reaction Time | Key Feature | Reference |

| Protection | Primary Amine, 2,5-Hexanedione | Toluene, Reflux | > 24 hours | Conventional Method | nih.gov |

| Protection | Primary Amine, 2,5-Hexanedione, p-TSA | Toluene, Microwave | < 10 minutes | Accelerated Synthesis | nih.gov |

| Deprotection | Hydroxylamine Hydrochloride | Alcohol/Water, Reflux | > 24 hours | Orthogonal to Boc group | rsc.orgnih.gov |

| Deprotection | Dilute HCl in Ethanol | Microwave | < 30 minutes | Orthogonal to Cbz/Fmoc groups | nih.gov |

| Deprotection | Trifluoroacetic acid/Water (TFA/H₂O) | Not specified | Not specified | Used for nucleoside adducts | researchgate.net |

Precursor in the Synthesis of Complex Heterocyclic Systems

The inherent structure of this compound makes it an excellent starting material or intermediate for the construction of more elaborate heterocyclic frameworks. The pyrrole ring is a privileged scaffold in medicinal chemistry and materials science, and substituted versions like this compound provide a defined starting point for building molecular complexity.

The Paal-Knorr synthesis, typically used to form pyrroles, is a prime example of a reaction that can generate this compound from 2,5-hexanedione and methylamine. uou.ac.inresearchgate.net This foundational reaction underscores the role of the 1,4-dicarbonyl unit as a synthon for the pyrrole ring. Consequently, this compound itself can be envisioned as a building block for larger systems. Chemists can utilize the existing substituted pyrrole core and perform further reactions, such as electrophilic substitution or cycloaddition, at the C3 and C4 positions to append new rings and functional groups.

Modern synthetic methodologies have expanded the toolkit for creating complex pyrrole-containing structures. For example, multicomponent reactions, sometimes performed under eco-friendly conditions like ball milling, can assemble polysubstituted pyrroles in a single step. sci-hub.semdpi.com While these methods often build the pyrrole ring from acyclic precursors, the principles demonstrate how a pre-formed, substituted pyrrole like this compound can be a key substructure in the retrosynthetic analysis of a complex target molecule. Its derivatives are used in the synthesis of larger fused systems, such as indeno[1,2-b]pyrroles, through cascade reactions. mdpi.com

Ligand Design in Coordination Chemistry

In coordination chemistry, a ligand is a molecule that binds to a central metal atom to form a coordination complex. The design of ligands is critical for controlling the properties and reactivity of the resulting metal complex, which is the cornerstone of catalysis and materials science. rsc.org this compound and its isomers possess features that make them attractive as ligands. The nitrogen atom has a lone pair of electrons available for coordination, and the electron-rich aromatic π-system can also interact with metal centers.

The reactivity of dimethylpyrroles with metal clusters has been demonstrated. For example, 2,5-dimethylpyrrole reacts with triruthenium dodecacarbonyl, [Ru₃(CO)₁₂], leading to the formation of complex organometallic clusters where the pyrrole ring is bound to the ruthenium framework through both N-H and C-H bond activation. acs.org This showcases the ability of the pyrrole ring to engage in sophisticated bonding modes with transition metals.

Furthermore, the nitrogen atom of the pyrrole ring can serve as a donor in multidentate ligand systems. In palladium-catalyzed asymmetric allylic alkylation, 2,5-dimethylpyrrole has been used as a nucleophile in reactions employing chiral P,S-bidentate phosphoramidite (B1245037) ligands, highlighting its role in the formation of new carbon-nitrogen bonds under transition metal catalysis. researchgate.net The steric and electronic properties of the this compound unit can be fine-tuned to influence the coordination environment around a metal, thereby impacting the efficiency and selectivity of a catalytic process. scispace.com

Development of Dyes and Fluorescent Probes

One of the most significant applications of dimethylpyrrole derivatives is in the synthesis of fluorescent dyes, particularly the BODIPY (4,4-difluoro-4-bora-3a,4a-diaza-s-indacene) class. drugtargetreview.com These dyes are renowned for their sharp absorption and emission peaks, high fluorescence quantum yields, excellent photostability, and tunable photophysical properties. drugtargetreview.comdcu.ie

The core of a BODIPY dye is a dipyrromethene unit complexed with a boron difluoride moiety. Dimethylpyrroles are fundamental building blocks for constructing this dipyrromethene core. drugtargetreview.com Symmetrical BODIPY dyes can be synthesized through the acid-catalyzed condensation of two equivalents of a pyrrole derivative (like 2,4-dimethylpyrrole) with an aldehyde or an acid chloride. drugtargetreview.comdcu.ie The resulting dipyrromethene is then treated with a boron source, typically boron trifluoride etherate (BF₃·OEt₂), to yield the final dye. drugtargetreview.com

The synthesis of unsymmetrical BODIPY dyes, which allows for more precise tuning of properties, often involves a stepwise condensation. For example, 2-formyl-3,5-dimethylpyrrole can be condensed with a different pyrrole, such as 2,4-dimethylpyrrole (B27635), to create an unsymmetrical dipyrromethene ligand before complexation with boron. nih.gov By modifying the substituents on the pyrrole rings, chemists can systematically alter the dye's absorption and emission wavelengths, making them suitable for a wide array of applications, from biological imaging to sensors. acs.org

| Dye Type | Precursors | Key Synthesis Step | Notable Properties | Reference |

| Symmetrical BODIPY | 2,4-Dimethylpyrrole, Acid Chloride | Condensation of 2 pyrrole units with an acid chloride, followed by BF₂ complexation. | Straightforward synthesis, properties tuned by meso-substituent. | drugtargetreview.comdcu.ie |

| Unsymmetrical BODIPY | 2-Formyl-3,5-dimethylpyrrole, 2,4-Dimethylpyrrole | Stepwise condensation of two different pyrrole units. | Allows for fine-tuning of photophysical properties. | nih.gov |

| PyrrolylBODIPY | 5-Halo-2-formylpyrroles, 2,4-Dimethylpyrrole | Condensation followed by BF₂ complexation. | Extended conjugation leads to red-shifted absorption/emission. | acs.org |

Emerging Research Areas and Future Perspectives in 1,2 Dimethylpyrrole Chemistry

Innovations in Synthesis and Reaction Efficiency

The synthesis of pyrrole (B145914) derivatives, including 1,2-dimethylpyrrole, has traditionally been accomplished through methods like the Paal-Knorr and Hantzsch reactions. researchgate.net However, recent research has focused on developing more efficient and environmentally benign synthetic strategies.

One-pot multicomponent reactions are gaining traction for their operational simplicity and high yields. dntb.gov.ua For instance, a ruthenium pincer complex has been effectively used to catalyze the three-component dehydrogenative coupling of 2,5-hexanediol (B147014) and primary alcohols with ammonia (B1221849) to produce 1-substituted-2,5-dimethylpyrroles. nih.gov This method is atom-economical and generates water and hydrogen gas as the only byproducts. nih.gov

The use of heterogeneous catalysts is another significant area of innovation. These catalysts, which can be easily separated and reused, align with the principles of green chemistry. researchgate.netresearchgate.net For example, magnetic nanoparticles have been employed to accelerate the synthesis of pyrrole derivatives under green conditions. researchgate.net Similarly, low-cost and commercially available aluminas have been shown to be effective catalysts for the synthesis of N-substituted pyrroles. dntb.gov.ua

Photochemical and electrochemical methods are also emerging as powerful tools for pyrrole synthesis. rsc.org These techniques offer novel mechanistic pathways for constructing the pyrrole ring from diverse precursors. rsc.org For example, visible-light photoredox catalysis has been utilized in tandem radical cyclization reactions to create complex pyrrole structures. rsc.org

| Synthetic Method | Key Features | Example Catalyst/Reagent |

| One-Pot Multicomponent Reactions | High efficiency, operational simplicity, atom economy dntb.gov.uanih.gov | Ruthenium pincer complex nih.gov |

| Heterogeneous Catalysis | Catalyst reusability, sustainable researchgate.netresearchgate.netdntb.gov.ua | Magnetic nanoparticles, Alumina researchgate.netdntb.gov.ua |

| Photochemical/Electrochemical Synthesis | Novel reaction pathways, sustainable rsc.org | Visible-light photoredox catalysts rsc.org |

| Microwave-Assisted Synthesis | Reduced reaction times, increased yields researchgate.net | N/A |

Exploration of Novel Biological Targets and Therapeutic Modalities

Pyrrole derivatives are known to possess a wide range of biological activities, including antibacterial, antifungal, anticancer, and antiviral properties. semanticscholar.orgontosight.airesearchgate.net Researchers are actively exploring new therapeutic applications for compounds based on the this compound scaffold.

A notable area of investigation is in the development of new anticancer agents. For instance, derivatives of 1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde are being studied for their potential to induce apoptosis in cancer cells. The substitution pattern on the pyrrole ring can significantly influence the compound's ability to interact with biological targets.

In the field of infectious diseases, new 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N'-(2-(substituted)acetyl)benzohydrazides have been synthesized and evaluated as dual inhibitors of enoyl ACP reductase and dihydrofolate reductase (DHFR) enzymes in bacteria. mdpi.com Molecular docking studies have helped to elucidate the binding interactions of these compounds with their target enzymes. mdpi.com

Furthermore, conjugates of 2,5-dimethylpyrrole derivatives with peptides have shown promise as HIV-1 fusion inhibitors. nih.govacs.org These hybrid molecules can exhibit a strong synergistic effect, with significantly enhanced antiviral activity compared to the individual components. nih.govacs.org

| Derivative Class | Biological Target/Activity | Potential Therapeutic Application |